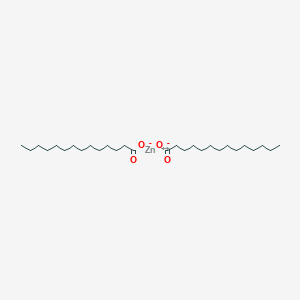![molecular formula C10H11NO B101773 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene CAS No. 17198-09-3](/img/structure/B101773.png)
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene, also known as MAT or MEMAT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In 3.2.02,8]deca-3,6,9-triene.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene is not fully understood, but several studies have shed light on its potential targets. One study found that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Another study found that 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene inhibits the production of nitric oxide, a molecule that is involved in inflammation.
Biochemische Und Physiologische Effekte
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit several biochemical and physiological effects. One study found that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study found that this compound inhibits the growth of blood vessels, which is important for the development and progression of tumors. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene. One direction is to further investigate its mechanism of action and potential targets, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to explore its potential applications in other areas, such as antimicrobial therapy. Additionally, future research could focus on optimizing the synthesis method for this compound, which may lead to more efficient and cost-effective production.
Synthesemethoden
The synthesis of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene involves a multi-step process that has been described in several research papers. The first step involves the synthesis of 3,4-dihydro-2H-pyran, which is then subjected to a Diels-Alder reaction with maleic anhydride to produce the intermediate product. The intermediate product is then treated with sodium methoxide to obtain the final product, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
17198-09-3 |
|---|---|
Produktname |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
3-methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H11NO/c1-12-10-9-7-4-2-6(11-10)3-5-8(7)9/h2-9H,1H3 |
InChI-Schlüssel |
GSTQZXLGKKJDDU-UHFFFAOYSA-N |
SMILES |
COC1=NC2C=CC3C1C3C=C2 |
Kanonische SMILES |
COC1=NC2C=CC3C1C3C=C2 |
Andere CAS-Nummern |
17198-09-3 |
Synonyme |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



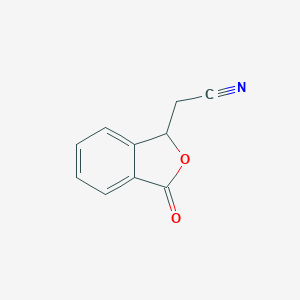
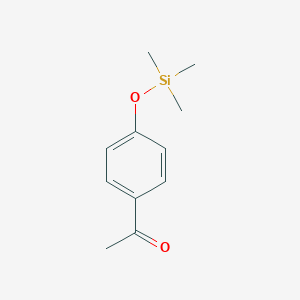
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
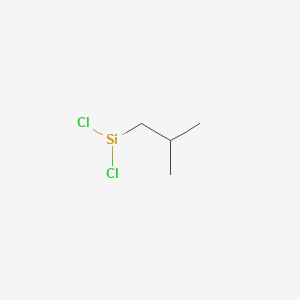
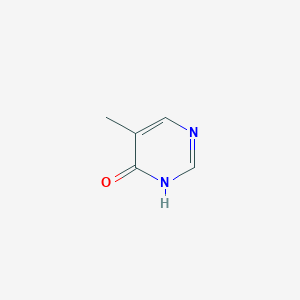
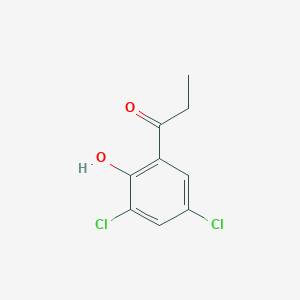
![1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone](/img/structure/B101704.png)
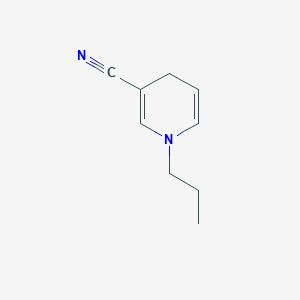
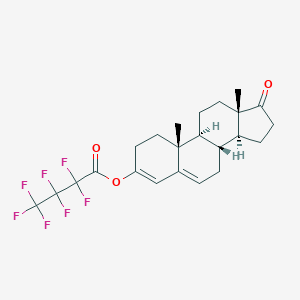
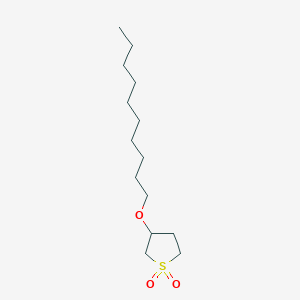
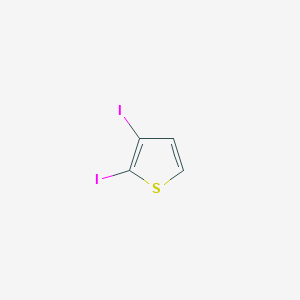
![(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B101711.png)
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
